molecular formula C10H12F2N2 B1420232 3,5-Difluoro-4-(pyrrolidin-1-yl)aniline CAS No. 1179140-55-6

3,5-Difluoro-4-(pyrrolidin-1-yl)aniline

Cat. No. B1420232
M. Wt: 198.21 g/mol
InChI Key: BYXVCGIKBCSCLE-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(pyrrolidin-1-yl)aniline is a chemical compound with the CAS Number: 1179140-55-6 . It has a molecular weight of 198.22 and is used in proteomics research .


Molecular Structure Analysis

The IUPAC name for this compound is 3,5-difluoro-4-(1-pyrrolidinyl)aniline . The InChI code is 1S/C10H12F2N2/c11-8-5-7(13)6-9(12)10(8)14-3-1-2-4-14/h5-6H,1-4,13H2 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Catalytic Activity in Polymerization

A study by Njogu et al. (2017) discussed the synthesis of novel silver(I)-pyridinyl Schiff base complexes. These complexes, including variants of aniline derivatives, showed catalytic activity in the ring-opening polymerization of ε-caprolactone. This suggests potential applications of 3,5-Difluoro-4-(pyrrolidin-1-yl)aniline in catalyzing polymer reactions, particularly in the formation of biodegradable polymers like polycaprolactone (Njogu, Omondi, & Nyamori, 2017).

Structural and Computational Studies

Krishnan et al. (2021) investigated the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, which is structurally similar to 3,5-Difluoro-4-(pyrrolidin-1-yl)aniline. The study included Hirshfeld surface analysis to understand intermolecular interactions, and density functional theory (DFT) calculations for comparing experimental and calculated geometric parameters. This type of research highlights the importance of such compounds in understanding molecular interactions and structural properties in chemistry (Krishnan, Kaliyaperumal, Marimuthu, & Velusamy, 2021).

Application in Sensing Technologies

Anzenbacher et al. (2000) described the use of difluoro-pyrrole derivatives, closely related to 3,5-Difluoro-4-(pyrrolidin-1-yl)aniline, in the development of neutral anion receptors. These receptors showed enhanced affinity for anions like fluoride, chloride, and dihydrogen phosphate, which could be applied in sensing technologies for detecting these ions. The study also noted the potential of these compounds as naked-eye sensors for phosphate anion due to their color-changing properties (Anzenbacher et al., 2000).

Electroluminescence in OLEDs

A study by Vezzu et al. (2010) explored the synthesis of N,N-Di(6-phenylpyridin-2-yl)aniline and its derivatives, which share structural similarities with 3,5-Difluoro-4-(pyrrolidin-1-yl)aniline. These compounds were used to produce tetradentate bis-cyclometalated platinum(II) complexes, demonstrating significant potential in electroluminescent applications. One complex showed outstanding performance when incorporated into organic light-emitting diode (OLED) devices, indicating a possible application of related compounds in advanced display technologies (Vezzu et al., 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3,5-difluoro-4-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2/c11-8-5-7(13)6-9(12)10(8)14-3-1-2-4-14/h5-6H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXVCGIKBCSCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-(pyrrolidin-1-yl)aniline

CAS RN

1179140-55-6
Record name 3,5-difluoro-4-(pyrrolidin-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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